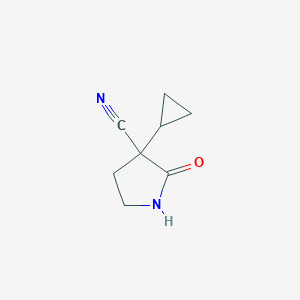

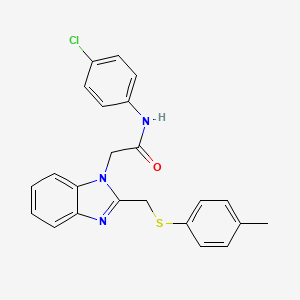

![molecular formula C16H22ClN3O4S B2929393 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide CAS No. 478047-65-3](/img/structure/B2929393.png)

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

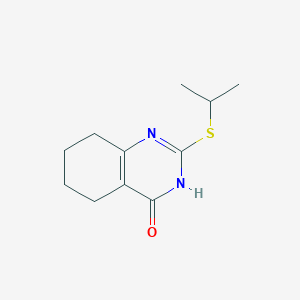

The compound “N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide” is a complex organic molecule that contains a piperidine and a morpholine ring, both of which are common structures in medicinal chemistry . The sulfonyl group attached to the 4-chlorophenyl moiety is a common functional group in many pharmaceuticals and is known for its ability to increase the bioavailability of a drug.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a morpholine ring, a sulfonyl group attached to a 4-chlorophenyl moiety, and an amide group. These functional groups could potentially allow for a variety of interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in water, while the presence of the chlorophenyl group could increase its lipophilicity .科学的研究の応用

Interaction with Carbonic Anhydrase Isozymes

Research has revealed that derivatives of sulfonamides, which include compounds structurally related to N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide, have been evaluated for their inhibitory activity against carbonic anhydrase (CA) isozymes. These studies show that certain sulfonamide derivatives exhibit potent inhibitory effects on various CA isozymes, which are crucial for physiological processes such as respiration and the regulation of pH levels. These findings suggest potential therapeutic applications in conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Turkmen et al., 2005).

Antimicrobial Properties

Another area of application is the synthesis of fatty morpholide and piperidide derivatives, which have shown excellent surface activity and a broad spectrum of antimicrobial properties. These derivatives, synthesized by reacting fatty acid chlorides with morpholine and piperidine, demonstrate significant potential as antimicrobial agents, suggesting their use in developing new antimicrobial compounds with varied applications in healthcare and industry (El-Sadek et al., 2008).

Enzyme Inhibition for Neurodegenerative Diseases

Compounds structurally similar to this compound have been synthesized to evaluate their potential as drug candidates for treating Alzheimer’s disease. These compounds have been assessed for their enzyme inhibition activity, particularly against acetylcholinesterase (AChE), a key target in managing Alzheimer's disease symptoms. The research signifies the importance of structural analogs in developing therapeutic agents aimed at mitigating the progression of neurodegenerative diseases (Rehman et al., 2018).

Potential in Cancer Research

Investigations into novel piperidine derivatives have revealed significant anti-acetylcholinesterase activity, suggesting implications for cancer research. Specifically, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown promising results in inhibiting acetylcholinesterase, an enzyme that, when dysregulated, is associated with various cancers. This research underscores the potential of derivatives of this compound in the development of new cancer therapies by targeting specific biochemical pathways involved in cancer progression (Sugimoto et al., 1990).

作用機序

将来の方向性

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O4S/c17-13-1-3-15(4-2-13)25(22,23)20-7-5-14(6-8-20)18-16(21)19-9-11-24-12-10-19/h1-4,14H,5-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILJTRSFZMPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

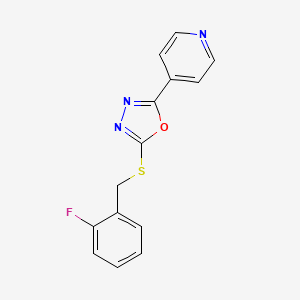

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)

![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)

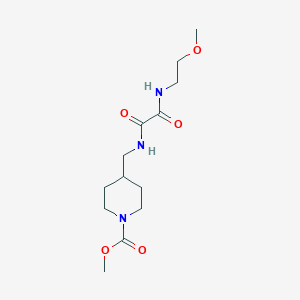

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(2-phenyloxolan-2-yl)methanone;hydrochloride](/img/structure/B2929322.png)

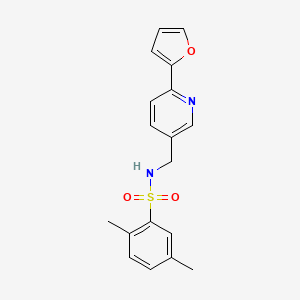

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)

![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)